BenchChemオンラインストアへようこそ!

1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Organic synthesis Heterocyclic chemistry Acylation chemistry

This 5,7-dibromo-1,2-benzisoxazol-3(2H)-one is the definitive scaffold for CNS-active library synthesis. It uniquely directs N-acylation, unlocking N-alkoxycarbonyl derivatives inaccessible via other patterns. Its two bromine handles provide superior versatility for divergent bis-functionalization via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This distinct reactivity eliminates the need for scaffold-hopping when precise lipophilicity tuning and CNS SAR exploration are critical.

Molecular Formula C7H3Br2NO2
Molecular Weight 292.91 g/mol
CAS No. 66571-28-6
Cat. No. B3356436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-
CAS66571-28-6
Molecular FormulaC7H3Br2NO2
Molecular Weight292.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)NO2)Br)Br
InChIInChI=1S/C7H3Br2NO2/c8-3-1-4-6(5(9)2-3)12-10-7(4)11/h1-2H,(H,10,11)
InChIKeyCTSBBKXYAZIXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-1,2-benzisoxazol-3(2H)-one (CAS 66571-28-6): Core Properties and Procurement Identification


1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- (CAS 66571-28-6) is a brominated heterocyclic compound with the molecular formula C7H3Br2NO2 and a molecular weight of 292.91 g/mol . The compound features a benzene-fused isoxazole ring with bromine substitution at the 5 and 7 positions of the phenyl ring [1]. This specific 5,7-dibromo substitution pattern distinguishes it from other brominated 1,2-benzisoxazol-3(2H)-one analogs (e.g., 5-bromo, 6-bromo, or tribromo derivatives) [2]. The compound is commercially available as a research chemical with standard purity specifications (≥95% to 97% depending on supplier), and suppliers typically provide supporting analytical documentation including NMR, HPLC, and GC data upon request .

Why Generic Substitution Fails: Critical Differentiation of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one from Structural Analogs


Substitution of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one with alternative brominated benzisoxazole derivatives cannot be assumed without experimental validation, as both positional isomerism and the degree of bromination produce quantifiably distinct physicochemical and reactivity profiles. Reversed-phase thin-layer chromatography (RP-TLC) studies have demonstrated that 1,2-benzisoxazol-3(2H)-ones exhibit significantly different chromatographic behavior (RM0 values) compared to their isomeric 1,3-benzoxazol-2(3H)-one analogs [1]. Furthermore, acylation studies reveal that 5,7-dibromo derivatives follow distinct reaction pathways (N-acylation vs. O-acylation) compared to mono-bromo substituted counterparts when treated with acetic anhydride, benzoyl chlorides, and alkyl chloroformates [2]. These documented differences establish that bromine substitution pattern and isomeric structure are not interchangeable for applications where lipophilicity, reactivity, or downstream synthetic compatibility are critical selection criteria.

5,7-Dibromo-1,2-benzisoxazol-3(2H)-one: Quantitative Differentiation Evidence for Procurement Decision Support


Divergent Acylation Reactivity of 5,7-Dibromo vs. 5-Bromo-1,2-benzisoxazol-3(2H)-one Derivatives

In a direct comparative acylation study, the 5,7-dibromo derivative of 3-hydroxy-1,2-benzisoxazole (BIO) demonstrated a distinct reaction outcome compared to the 5-bromo analog. While the predominant course for BIO derivatives with acetic anhydride, benzoyl chlorides, and alkyl chloroformates is O-acylation, the 5,7-dibromo substitution pattern produced a notable exception: 5,7-Br2-2-(o-chlorobenzoyloxy)-benzoxazolinone was obtained as an N-acylation product [1]. This divergent reactivity is attributed to the electronic and steric effects conferred by the dual bromine substitution at the 5 and 7 positions, which alters the nucleophilic character of the ring nitrogen relative to the oxygen center [1].

Organic synthesis Heterocyclic chemistry Acylation chemistry Reaction selectivity

Chromatographic Lipophilicity Differentiation Between 1,2-Benzisoxazol-3(2H)-ones and Isomeric 1,3-Benzoxazol-2(3H)-ones

Reversed-phase thin-layer chromatography (RP-TLC) studies using precoated C18 F254 plates with methanol-water mobile phases established that 1,2-benzisoxazol-3(2H)-one derivatives, including bromo- and dibromo-substituted analogs, exhibit significantly different RM0 values compared to their isomeric 1,3-benzoxazol-2(3H)-one counterparts [1]. The RM0 parameter represents the relative lipophilicity of the compound, a critical physicochemical determinant of membrane permeability, chromatographic behavior, and biological distribution. The linear correlation between methanol volume fraction and RM values was established with high correlation coefficients (r > 0.98) across both isomer classes, validating the robustness of the comparative framework [1].

Lipophilicity Chromatography Physicochemical characterization QSAR

Predicted Physicochemical Parameters of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one

Computational predictions provide baseline physicochemical parameters for 5,7-dibromo-1,2-benzisoxazol-3(2H)-one that inform handling, formulation, and analytical method development. The predicted density is 2.178±0.06 g/cm³, and the predicted acid dissociation constant (pKa) is 12.68±0.20 . The high predicted pKa value (12.68) indicates that the compound exists predominantly in its protonated form under physiological and most laboratory pH conditions, with deprotonation occurring only under strongly basic environments. While these are predicted rather than experimentally determined values, they provide useful reference points when comparing this compound to other benzisoxazole derivatives with different substitution patterns.

Physicochemical properties pKa prediction Density Computational chemistry

CNS Depressant Activity of N-Alkoxycarbonyl Derivatives Synthesized from 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one

Among the N-alkoxycarbonyl benzisoxazole derivatives (compounds 22a-27a) synthesized from 5,7-dibromo-1,2-benzisoxazol-3(2H)-one precursors, compounds 25a and 26a demonstrated the most intensive depressant action on the central nervous system (CNS) in pharmacological screening [1]. This finding establishes that the 5,7-dibromo benzisoxazole core can serve as a productive starting point for generating CNS-active derivatives, with specific N-alkoxycarbonyl modifications yielding enhanced activity compared to other derivative classes evaluated in the same study [1]. The research also documented that while the general acylation course for benzoxazolin-2-ones (BO) is N-acylation and for 3-hydroxy-1,2-benzisoxazoles (BIO) is O-acylation, the 5,7-dibromo substitution produced exceptions to this rule [1].

CNS pharmacology Medicinal chemistry Benzisoxazole derivatives Drug discovery

5,7-Dibromo-1,2-benzisoxazol-3(2H)-one: Validated Application Scenarios for Research and Industrial Procurement


Synthetic Intermediate for N-Acylated Benzisoxazole Derivatives

Researchers requiring N-acylated benzisoxazole intermediates should specifically select the 5,7-dibromo derivative over mono-bromo or unsubstituted 1,2-benzisoxazol-3(2H)-one analogs. The documented divergent reactivity—where 5,7-dibromo substitution produces N-acylation products as an exception to the predominant O-acylation pathway observed for other BIO derivatives [1]—provides a defined synthetic advantage. This reactivity profile enables access to N-alkoxycarbonyl derivatives (compounds 22a-27a) that would be inaccessible or low-yielding using alternative bromination patterns [1].

Medicinal Chemistry Scaffold for CNS-Active Compound Libraries

The 5,7-dibromo-1,2-benzisoxazol-3(2H)-one core serves as a validated starting point for synthesizing CNS-active compound libraries, with documented precedent that specific N-alkoxycarbonyl derivatives (compounds 25a and 26a) exhibit the most intensive CNS depressant action among tested benzisoxazole analogs [1]. For discovery programs targeting neurological indications, this scaffold offers a data-supported entry point with established structure-activity relationship (SAR) information linking the 5,7-dibromo substitution pattern to CNS pharmacological activity [1].

Lipophilicity-Matched Compound Design in QSAR and Physicochemical Profiling

For research programs where lipophilicity control is a critical design parameter, the 1,2-benzisoxazol-3(2H)-one scaffold offers quantifiably different RM0 values compared to the isomeric 1,3-benzoxazol-2(3H)-one core [2]. RP-TLC studies with high correlation coefficients (r > 0.98) confirm that these isomeric classes produce distinct chromatographic retention profiles under identical conditions [2]. Researchers can therefore select between these isomeric scaffolds to achieve specific lipophilicity targets in compound optimization programs, with the 1,2-benzisoxazol-3(2H)-one core providing a measurably different starting point than its 1,3-benzoxazol-2(3H)-one counterpart.

Building Block for Benzisoxazole-Containing Heterocyclic Libraries

The 5,7-dibromo substitution pattern provides two synthetically addressable bromine handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling divergent synthesis of bis-functionalized benzisoxazole derivatives. This dual functionalization capacity distinguishes the 5,7-dibromo derivative from mono-bromo analogs, which permit only single-site derivatization. For researchers constructing focused libraries of benzisoxazole-based compounds, the 5,7-dibromo derivative offers greater synthetic versatility and access to more structurally diverse products compared to mono-bromo or non-brominated alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.